molecular formula C11H8BrNO3 B1600263 Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 942227-30-7

Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B1600263
CAS No.: 942227-30-7
M. Wt: 282.09 g/mol
InChI Key: MSNCAHIJLBCEDO-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

methyl 8-bromo-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNCAHIJLBCEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432245
Record name METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942227-30-7
Record name METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Preparation Methods

The preparation of methyl 8-bromo-4-hydroxyquinoline-2-carboxylate typically involves multi-step synthetic sequences starting from substituted anilines or quinoline derivatives. The key steps include selective bromination, quinoline ring construction or modification, hydroxylation at position 4, and esterification at position 2.

General Strategy

  • Starting Materials: 8-bromoaniline or 6-bromoquinoline derivatives are commonly used precursors.
  • Key Reactions: Electrophilic aromatic substitution for bromination, cyclization to form the quinoline ring, and esterification of the carboxylic acid group.
  • Functional Group Transformations: Hydroxylation at the 4-position is achieved either by oxidation or substitution reactions.

Detailed Preparation Method from Patent CN106432073B

A notable preparation method described in Chinese patent CN106432073B involves the synthesis of bromo-substituted quinoline derivatives, which can be adapted for this compound:

Step No. Reaction Step Reagents/Conditions Outcome/Notes
1 Bromination of aniline derivative Use of bromine or N-bromosuccinimide (NBS) Selective introduction of bromine at position 8
2 Formation of quinoline ring Cyclization with ethyl propiolate or malonate derivatives under reflux Construction of quinoline scaffold with ester group
3 Hydroxylation at position 4 Controlled oxidation or substitution reaction Introduction of hydroxy group at C-4
4 Esterification Methylation of carboxylic acid using methanol and acid catalyst Formation of methyl ester at C-2
5 Purification Filtration, recrystallization from solvents like ethanol or ethyl acetate Isolation of pure this compound

This method emphasizes the use of phosphorus trichloride or phosphoryl chloride in some steps for chlorination or activation, inert atmosphere (nitrogen) to prevent side reactions, and solvents such as toluene, methanol, and diethyl ether for reaction medium and purification.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Temperature 80–120 °C (reflux) Ensures complete cyclization and substitution
Solvent Toluene, methanol, diethyl ether Affects solubility and reaction rate
Reaction Time 4–12 hours Longer times improve conversion but risk byproducts
Atmosphere Nitrogen or inert gas Prevents oxidation and side reactions
Catalyst/Activator Phosphorus trichloride or acid catalysts Facilitates chlorination and esterification

Optimization of these parameters is crucial to maximize yield (typically 60–85%) and purity (>95% by HPLC or NMR analysis).

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Confirms substitution pattern on quinoline ring and ester formation.
  • Mass Spectrometry: Molecular ion peak at m/z 282 consistent with molecular weight.
  • Melting Point: Typically reported in literature for purity confirmation.
  • Chromatography: TLC and HPLC used for monitoring reaction progress and purity.

Summary Table of Preparation Methods

Method/Source Starting Material Key Reactions Yield (%) Notes
Patent CN106432073B 8-bromoaniline, ethyl propiolate Bromination, cyclization, hydroxylation, esterification 70–85 Scalable, uses phosphorus reagents
Literature (general) 6-bromoquinoline derivatives Electrophilic substitution, oxidation, methylation 60–80 Requires careful control of conditions

Chemical Reactions Analysis

Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to a ketone or reduced to a methylene group.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, methanol, sulfuric acid, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate has been extensively studied for its potential as a therapeutic agent. Key applications include:

  • Antimicrobial Activity : The compound exhibits significant effectiveness against various microbial strains, including multidrug-resistant Mycobacterium tuberculosis. In vitro studies have shown a Minimum Inhibitory Concentration (MIC) of approximately 9.97 µM against M. tb, indicating its potential as an anti-tubercular agent .
  • Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells through mechanisms such as enzyme inhibition and modulation of cellular pathways. It has shown promising results in various cancer cell lines, including lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) .

Biological Studies

The compound serves as a valuable probe in biological research:

  • Enzyme Interactions : It acts as an inhibitor of specific enzymes critical for microbial survival, such as MmpL3 in M. tb, which is essential for developing new therapeutic agents against tuberculosis .
  • Cellular Pathway Modulation : By interacting with cellular receptors, it may modulate signal transduction pathways, influencing various cellular functions .

Material Science

This compound is also explored for its applications in material science:

  • Synthesis of Novel Materials : The compound is utilized in creating materials with unique electronic and optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent chemosensors .

Case Studies

  • Antimicrobial Efficacy Against Tuberculosis :
    A study demonstrated that this compound effectively inhibited the growth of drug-resistant strains of M. tb, showing promise as a lead compound for new anti-tubercular therapies .
  • Cancer Cell Line Studies :
    In vitro assays indicated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting its potential role in cancer treatment .
  • Material Development :
    Recent advancements have incorporated this compound into the synthesis of novel materials for electronic applications, highlighting its versatility beyond medicinal uses .

Mechanism of Action

The mechanism of action of methyl 8-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of metalloproteins by chelating metal ions at the active site, thereby preventing the enzyme from performing its catalytic function . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their broad spectrum of biological activities. The presence of the bromine atom enhances its reactivity and potential therapeutic efficacy. The molecular formula is C11H8BrNO3.

Antimicrobial Activity

Research has shown that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb).

Table 1: Antimicrobial Activity Against M. tb

CompoundMIC (μM)Activity Level
This compound9.97High
Ethambutol4.89Standard Drug Comparison

The compound's mechanism involves inhibition of MmpL3, a crucial transporter in mycobacterial cells, which is essential for cell wall integrity and virulence .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that it can act as a potent inhibitor of HBV replication.

Table 2: Inhibition of HBV Replication

CompoundConcentration (μM)Inhibition (%)
This compound10High
Control (No Treatment)-0

In vitro studies confirmed that this compound significantly inhibits HBV replication at concentrations around 10 µM .

Case Studies

  • Antitubercular Activity : A study conducted on a series of quinolone derivatives indicated that this compound exhibited an MIC value comparable to first-line anti-TB drugs, suggesting its potential as a lead compound in TB treatment .
  • Antiviral Properties : In a separate investigation focusing on HBV, compounds similar to this compound were shown to effectively inhibit viral replication in vitro, with promising results in cellular assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The quinoline moiety can chelate metal ions, which is crucial for the function of various enzymes and proteins in pathogens.
  • Inhibition of Key Enzymes : It acts as an inhibitor for enzymes involved in bacterial cell wall synthesis and viral replication processes.

Q & A

Q. How can structural databases (e.g., PubChem, CAS) aid in verifying synthetic intermediates?

  • Cross-reference CAS RN 216060-06-9 for 8-bromo-2,4-quinolinedicarboxylic acid derivatives. Use PubChem’s SMILES (COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O) to validate intermediates via InChIKey matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate
Reactant of Route 2
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Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate

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